(Val4)-angiotensin III
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Overview
Description
(Val4)-Angiotensin III is a peptide derivative of angiotensin II, where the fourth amino acid is valine. Angiotensin III is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is of significant interest due to its potential therapeutic applications in cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Val4)-angiotensin III typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then produces the peptide through fermentation.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original state.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents in SPPS.
Major Products:
Oxidized Peptides: Sulfoxides and other oxidized derivatives.
Reduced Peptides: Restored original peptide.
Substituted Peptides: Variants with different amino acid compositions.
Scientific Research Applications
(Val4)-Angiotensin III has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
(Val4)-Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1R). This binding activates various intracellular signaling pathways, including the phospholipase C pathway, leading to increased intracellular calcium levels and vasoconstriction. The peptide also influences aldosterone secretion, contributing to fluid and electrolyte balance.
Comparison with Similar Compounds
Angiotensin II: The parent compound, differing by the fourth amino acid.
Angiotensin I: A precursor in the renin-angiotensin system, converted to angiotensin II by angiotensin-converting enzyme (ACE).
Angiotensin IV: Another derivative with distinct biological activities.
Uniqueness: (Val4)-Angiotensin III is unique due to its specific amino acid substitution, which can alter its binding affinity and activity at angiotensin receptors. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system and for developing targeted therapies.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPSLQXQAXIQLR-PEAOEFARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N12O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.